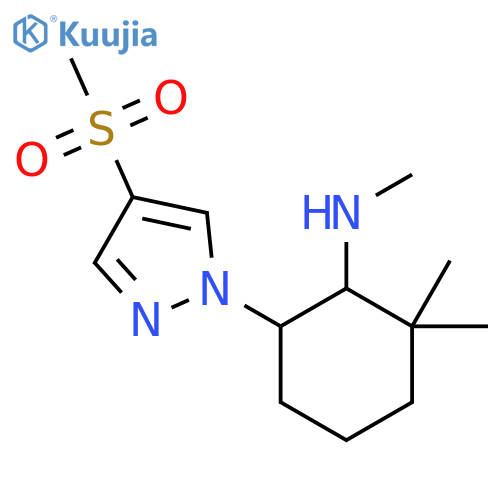Cas no 2137629-76-4 (6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine)

2137629-76-4 structure
商品名:6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine
- EN300-1115871
- 2137629-76-4
-
- インチ: 1S/C13H23N3O2S/c1-13(2)7-5-6-11(12(13)14-3)16-9-10(8-15-16)19(4,17)18/h8-9,11-12,14H,5-7H2,1-4H3
- InChIKey: SEKNFNHNQWDCLF-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1CCCC(C)(C)C1NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 285.15109816g/mol
- どういたいしつりょう: 285.15109816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 72.4Ų
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115871-10.0g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1115871-10g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1115871-1g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1115871-0.1g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1115871-1.0g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1115871-2.5g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1115871-0.5g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1115871-0.05g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1115871-5.0g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1115871-0.25g |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine |
2137629-76-4 | 95% | 0.25g |
$972.0 | 2023-10-27 |
6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
2137629-76-4 (6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine) 関連製品
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
